2,2,4-Trimethyl-1,3-pentanediol
Overview
Description
2,2,4-Trimethyl-1,3-pentanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its use in various industrial applications, particularly in the production of coatings, adhesives, and plasticizers .
Scientific Research Applications
2,2,4-Trimethyl-1,3-pentanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the preparation of biological buffers and stabilizers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of coatings, adhesives, plasticizers, and as a coalescing agent in paints
Mechanism of Action
Target of Action
2,2,4-Trimethyl-1,3-pentanediol (TMPD) is primarily used as a surface stabilizer for water-based paints and plasticizers . Its primary targets are the materials it is added to, such as plastics, rubbers, and coatings . It interacts with these materials to enhance their properties.
Mode of Action
It is known that tmpd acts as a plasticizer, which means it increases the flexibility and workability of the materials it is added to . It does this by inserting itself between the individual chains of polymers in the material, increasing the distance between them and thereby reducing the intermolecular forces and increasing the material’s flexibility .
Biochemical Pathways
It has been found that tmpd can be metabolized in the body to form two major metabolites, this compound (tmpd) and 3-hydroxy-2,2,4-trimethylvaleric acid (htmv) . The kinetics of these metabolites were evaluated by moment analysis of the urinary excretion rates of the metabolites versus time curves .
Pharmacokinetics
A study on rats showed that the urinary excretion amounts of htmv, a metabolite of tmpd, were suggested to be proportional to the absorption amounts over a wide exposure range of both tmpd-mb and tmpd-db . This suggests that TMPD is absorbed and metabolized in the body, and its metabolites are excreted in the urine .
Result of Action
The primary result of TMPD’s action is the enhancement of the properties of the materials it is added to. As a plasticizer, it increases the flexibility and workability of these materials . In the body, it is metabolized to form TMPD and HTMV, which are excreted in the urine .
Action Environment
The action of TMPD can be influenced by environmental factors. For example, TMPD is a low-volatility liquid that is soluble in organic solvents . It has a low surface tension and viscosity . TMPD can decompose under high temperatures and sunlight, so it needs to be stored and used under conditions that maintain its stability .
Safety and Hazards
Future Directions
New genres of ionic liquids and DESs have recently emerged as eco-efficient “designer’s solvents”. TMPD can be liquified into a novel hydrophobic DES with thymol or menthol, which has shown superior capabilities for boron extraction . This suggests that TMPD and its variants could have significant applications in the future, particularly in the field of green chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyl-1,3-pentanediol can be synthesized through the aldol condensation of isobutyraldehyde, followed by a Cannizzaro reaction. The process typically involves the use of sodium hydroxide as a catalyst. The reaction conditions include a sodium hydroxide concentration of 50%, a reaction temperature of 40°C, and a residence time of 10 minutes. Under these conditions, the conversion rate of isobutyraldehyde is 99.02%, with a selectivity of 93.57% for this compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs a continuous flow process using microchannel reactors. This method enhances the efficiency and safety of the production process by improving mass and heat transfer characteristics, thereby shortening reaction times and increasing reaction rates .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Esterification: Reaction with carboxylic acids to form esters.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: Typically involves carboxylic acids or acid anhydrides in the presence of acid catalysts like sulfuric acid (H2SO4).
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Produces ketones or aldehydes.
Esterification: Forms esters like this compound diisobutyrate.
Substitution: Results in halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-propanediol
- 2-Methyl-1,3-propanediol
- 2-Ethyl-1,3-hexanediol
- 3-Methyl-1,5-pentanediol
- 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
Uniqueness
This compound is unique due to its specific structure, which includes two methyl groups on the same carbon atom as one of the hydroxyl groups. This structural feature imparts distinct physical and chemical properties, such as higher boiling and melting points compared to similar diols. Additionally, its steric hindrance around the hydroxyl groups can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2,2,4-trimethylpentane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXKRPTIMZBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027113 | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8027113 | |
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Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, White solid; [HSDB] Fine white crystals; [MSDSonline] | |
Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Boiling Point |
234 °C @ 737 MM HG | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °C, 235 °F (113 °C) (OPEN CUP) | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
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Solubility |
SOL IN HOT BENZENE, (96% PURE) SOL IN ACETONE, SOL IN ALC, ETHER, Water solubility= 19,000 mg/l at 25 °C | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.937 AT 15 °C/15 °C | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Color/Form |
(96% PURE) WHITE SOLID, PLATES FROM BENZENE | |
CAS No. |
144-19-4 | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Record name | TMPD | |
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Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
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Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Record name | 2,2,4-trimethylpentane-1,3-diol | |
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Record name | TRIMETHYL-1,3-PENTANEDIOL | |
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Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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Melting Point |
51-52 °C | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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